![molecular formula C31H35N3O3 B2499748 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 1326846-36-9](/img/no-structure.png)

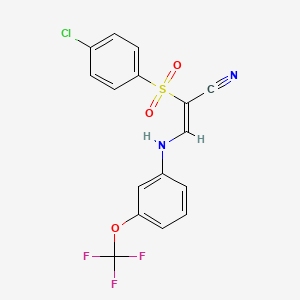

5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, catalysts, and steps involved in the synthesis .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, etc., to determine the spatial arrangement of atoms in the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties against various human pathogenic microorganisms. A study by Saravanan, Alagarsamy, and Prakash (2015) synthesized a series of quinazoline derivatives and tested their in vitro antibacterial and antifungal properties, finding that these compounds showed activity against all tested microbial strains. This highlights the potential of quinazoline derivatives as a basis for developing new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).

Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer activities. A study by Zhang et al. (2013) reported the synthesis of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds, which demonstrated significant inhibition of extracellular regulated kinase1/2 (ERK1/2) phosphorylation, indicating potential anticancer activities. This research underscores the therapeutic potential of quinazoline derivatives in cancer treatment (Zhang, Jin, Xiang, Wu, Wang, Hu, Xue, & Yang, 2013).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

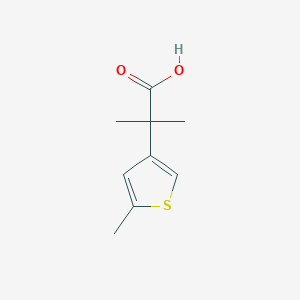

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid. This intermediate is then reacted with N-(2-phenylethyl)pentanamide in the presence of a coupling agent to form the final product.", "Starting Materials": [ "2,4,6-trimethylbenzaldehyde", "Anthranilic acid", "N-(2-phenylethyl)pentanamide", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2,4,6-trimethylbenzaldehyde with anthranilic acid in the presence of a suitable catalyst to form 2,4-dioxo-1-(2,4,6-trimethylphenyl)-1,2,3,4-tetrahydroquinazoline-3-carboxylic acid.", "Step 2: Activation of the carboxylic acid group of the intermediate with a coupling agent such as EDCI or DCC.", "Step 3: Addition of N-(2-phenylethyl)pentanamide to the activated intermediate to form the final product, 5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |

Numéro CAS |

1326846-36-9 |

Formule moléculaire |

C31H35N3O3 |

Poids moléculaire |

497.639 |

Nom IUPAC |

5-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-(2-phenylethyl)pentanamide |

InChI |

InChI=1S/C31H35N3O3/c1-22-19-23(2)27(24(3)20-22)21-34-28-14-8-7-13-26(28)30(36)33(31(34)37)18-10-9-15-29(35)32-17-16-25-11-5-4-6-12-25/h4-8,11-14,19-20H,9-10,15-18,21H2,1-3H3,(H,32,35) |

Clé InChI |

BNMCUDGMVCUXAE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=CC=C4)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2499668.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2499669.png)

![4-bromo-N-({5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2499678.png)

![4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B2499679.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2499680.png)

![4-{[(4-Methoxybenzoyl)oxy]imino}-1-(4-nitrophenyl)piperidine](/img/structure/B2499681.png)

![2-(2-Oxaspiro[4.4]nonan-3-yl)acetic acid](/img/structure/B2499683.png)

![6-chloro-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2499686.png)